5-Chloro-1-benzothiophene-2-carbaldehyde
Overview
Description
5-Chloro-1-benzothiophene-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C9H5ClOS and a molecular weight of 196.66 g/mol It is a derivative of benzothiophene, featuring a chlorine atom at the 5-position and an aldehyde group at the 2-position
Mechanism of Action
Target of action
Benzofuran and indole derivatives have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are important types of molecules and natural products and play a main role in cell biology .
Mode of action
Benzofuran and indole derivatives often interact with cellular targets to exert their effects .
Biochemical pathways
Benzofuran and indole derivatives can affect a variety of biochemical pathways due to their broad range of biological activities .
Result of action
Benzofuran and indole derivatives can have a variety of effects at the molecular and cellular level due to their broad range of biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1-benzothiophene-2-carbaldehyde typically involves the chlorination of benzothiophene followed by formylation. One common method includes the use of Vilsmeier-Haack reaction, where benzothiophene is treated with phosphorus oxychloride (POCl3) and N,N-dimethylformamide (DMF) to introduce the formyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1-benzothiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: 5-Chloro-1-benzothiophene-2-carboxylic acid.
Reduction: 5-Chloro-1-benzothiophene-2-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-1-benzothiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-methyl-1-benzothiophene-2-carbaldehyde: Similar structure with a methyl group at the 3-position.
5-Chloro-1-benzothiophene-2-carboxylic acid: Oxidized form of the aldehyde compound.
5-Chloro-1-benzothiophene-2-methanol: Reduced form of the aldehyde compound.
Uniqueness
5-Chloro-1-benzothiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. The presence of both a chlorine atom and an aldehyde group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
5-chloro-1-benzothiophene-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClOS/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKNZDTHWZYRQIH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10594127 | |
Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28540-51-4 | |
Record name | 5-Chloro-1-benzothiophene-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10594127 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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